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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Phase II clinical trial results for

Acumapimod, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in the

treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). The

data presented here is compiled from publicly available information on two key Phase II

studies, NCT01332097 and the AETHER trial (NCT02700919). This guide compares

Acumapimod's performance against placebo and standard of care, details the experimental

protocols, and visualizes the underlying biological pathways and trial workflows.

Executive Summary
Acumapimod (formerly BCT197) has been investigated as an oral therapeutic for AECOPD,

targeting the inflammatory cascades mediated by the p38 MAPK pathway. Phase II clinical

trials have explored various dosing regimens and have shown mixed results regarding the

primary endpoint of improvement in forced expiratory volume in one second (FEV1). While not

all primary endpoints were met, certain dosing schedules demonstrated statistically significant

improvements in lung function at specific time points. Furthermore, secondary endpoints,

including the reduction in re-hospitalizations, suggest a potential clinical benefit of

Acumapimod in managing severe AECOPD.
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The following tables summarize the key quantitative data from the two major Phase II clinical

trials of Acumapimod in patients with AECOPD.

Table 1: Efficacy Results of Acumapimod in Phase II
Clinical Trial NCT01332097
This randomized, double-blind, placebo-controlled, dose-exploration study enrolled 183

patients with moderate to severe AECOPD.[1]
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Treatment Arm

Primary Endpoint:
Change in FEV1 at
Day 10 (vs.
Placebo)

Other Efficacy
Measures

Patient-Reported
Outcomes (EXACT-
PRO)

Acumapimod 75 mg

(repeat-dose)

p = 0.082 (Not

Statistically

Significant)[1]

Significant

improvement in FEV1

at Day 8: p = 0.022

(vs. placebo)[1] Mean

change in FEV1 AUC

from baseline to Day

14: Significantly

higher vs. placebo

(p=0.02) and

prednisone (p=0.01)

[1]

Numerical differences

observed but did not

reach statistical

significance compared

to placebo.[1] On Day

3, the Rolling Average

Improvement Score

(RAIS) was higher for

the 75 mg repeat-

dose group (6.46)

compared to placebo

(2.23).

Acumapimod 20 mg

(repeat-dose)

Did not achieve

statistical significance.
- -

Acumapimod 75 mg

(single dose)
- -

On Day 3, the RAIS

was higher for the 75

mg single-dose group

(4.90) compared to

placebo (2.23).

Acumapimod 20 mg

(single dose)

Did not achieve

statistical significance.
- -

Prednisone 40 mg (10

days)
-

Mean change in FEV1

AUC from baseline to

Day 14 was

significantly lower

than the Acumapimod

75 mg repeat-dose

group (p=0.01).

The lowest

improvement scores

on the EXACT-PRO

were observed for

prednisone on all

days.

Placebo - - -
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Specific mean change and standard deviation values for FEV1 were not fully available in the

public domain for all arms of this study.

Table 2: Efficacy and Biomarker Results of Acumapimod
in the AETHER Phase II Trial (NCT02700919)
This randomized, multinational, double-blind, placebo-controlled study enrolled 282 patients

hospitalized for severe AECOPD.

Treatment Arm

Primary Endpoint:
Change from
Baseline in FEV1 to
Day 7

Secondary
Endpoint: Re-
hospitalization
Rate (vs. Placebo)

Inflammatory
Biomarker
Changes at Day 7
(Mean Change from
Baseline [SD])

Acumapimod High

Dose

(75mg/40mg/40mg on

Days 1, 3, 5)

Mean (SE): 84mL

(0.03), p=0.012

50.3% reduction (per

protocol population,

p=0.043)

hsCRP: -16.70 (41.22)

mg/L Fibrinogen:

-1.49 (1.09) g/L

Acumapimod Low

Dose

(40mg/20mg/20mg on

Days 1, 3, 5)

Mean (SE): 115mL

(0.03), p<0.001
-

hsCRP: -10.42 (40.75)

mg/L Fibrinogen:

-1.22 (0.93) g/L

Placebo

No significant change

from baseline

(p=0.102)

-

hsCRP: -5.34 (22.22)

mg/L Fibrinogen:

-0.65 (1.05) g/L

Experimental Protocols
Clinical Trial Methodology (NCT01332097 & AETHER)

Study Design: Both were Phase II, randomized, double-blind, placebo-controlled trials. The

NCT01332097 study was a dose-exploration study, while the AETHER trial focused on

hospitalized patients with severe AECOPD.

Patient Population: Patients diagnosed with moderate to severe AECOPD were included.
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Interventions:

NCT01332097: Patients received single or repeated doses of Acumapimod (20 mg or 75

mg), oral prednisone (40 mg for 10 days), or placebo, in addition to standard of care.

AETHER (NCT02700919): Patients received two different dosing regimens of

Acumapimod or placebo over 5 days, in addition to standard of care which included

systemic corticosteroids and antibiotics.

Efficacy Assessment:

Primary Endpoint: The primary outcome in both trials was the change from baseline in

FEV1.

Secondary Endpoints: These included patient-reported outcomes (such as the EXACT-

PRO), rates of treatment failure or re-hospitalization, and safety and tolerability.

In Vitro Assay Methodologies
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

Reagents: Recombinant active p38α MAPK, a specific substrate (e.g., ATF2), ATP, and the

test compound (Acumapimod).

Procedure:

The test compound at various concentrations is pre-incubated with the p38α MAPK

enzyme in a kinase assay buffer.

The kinase reaction is initiated by adding a mixture of the substrate (ATF2) and ATP.

The reaction is allowed to proceed for a defined period at a specific temperature.

The reaction is then stopped.

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, including:
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Western Blot: Using an antibody specific to the phosphorylated form of the substrate.

Luminescent Assay: Measuring the amount of ADP produced, which correlates with kinase

activity.

Data Analysis: The concentration of the test compound that results in a 50% reduction in

substrate phosphorylation (IC50) is calculated.

This cell-based assay assesses the ability of a compound to suppress the production of pro-

inflammatory cytokines from immune cells.

Cell Culture: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or

a macrophage-like cell line (e.g., THP-1), are cultured.

Procedure:

Cells are pre-incubated with various concentrations of the test compound (Acumapimod)

or a vehicle control.

The cells are then stimulated with lipopolysaccharide (LPS), a component of the outer

membrane of Gram-negative bacteria, to induce an inflammatory response.

The cell cultures are incubated for a specific period to allow for cytokine production and

secretion.

Detection: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell

culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The inhibitory effect of the compound on cytokine production is determined by

comparing the cytokine levels in the compound-treated wells to the vehicle-treated, LPS-

stimulated wells.
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Caption: The p38 MAPK signaling cascade and the inhibitory action of Acumapimod.
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Caption: A simplified workflow of the Acumapimod clinical trials in AECOPD patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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